molecular formula C18H14BrFN2O2S B2464240 (E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide CAS No. 1173417-71-4

(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2464240
CAS No.: 1173417-71-4
M. Wt: 421.28
InChI Key: AEXCSPWJVBVLTF-DYTRJAOYSA-N
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Description

This compound belongs to the N-substituted benzothiazole acetamide class, characterized by a benzo[d]thiazole core with an allyl group at position 3, a bromine substituent at position 6, and a 2-(2-fluorophenoxy)acetamide side chain. The (E)-configuration of the imine bond introduces stereochemical rigidity, which influences its biological and physicochemical properties .

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2O2S/c1-2-9-22-14-8-7-12(19)10-16(14)25-18(22)21-17(23)11-24-15-6-4-3-5-13(15)20/h2-8,10H,1,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXCSPWJVBVLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide is a novel compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a brominated benzothiazole ring and an acetamide moiety. Its molecular formula is C17H16BrN3O2SC_{17}H_{16}BrN_3O_2S, with a molecular weight of 396.29 g/mol. The presence of both the allyl and fluorophenoxy groups contributes to its biological activity.

Biological Activity Overview

Research has indicated that benzothiazole derivatives exhibit various biological activities, including:

  • Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation.
  • Antibacterial and Antifungal Properties : Many benzothiazoles demonstrate effectiveness against a range of bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory activity, making them candidates for treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit key enzymes involved in cell proliferation or bacterial growth, leading to its anticancer and antibacterial effects.

Anticancer Activity

Studies have demonstrated that related benzothiazole compounds can significantly reduce cell viability in various cancer cell lines. For instance, a study reported that a similar derivative showed an IC50 value lower than that of doxorubicin against Jurkat and A-431 cell lines, indicating strong anticancer potential .

Antibacterial Activity

Research on benzothiazole derivatives has shown promising antibacterial properties. Compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics like norfloxacin .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been explored, with certain compounds demonstrating protective effects against carrageenan-induced edema in animal models. These findings suggest that modifications in the chemical structure can enhance anti-inflammatory activity .

Data Summary

Biological ActivityFindings
Anticancer IC50 values lower than doxorubicin in Jurkat cells .
Antibacterial Effective against various bacterial strains; some compounds outperform norfloxacin .
Anti-inflammatory Significant reduction in edema in animal models .

Case Studies

  • Anticancer Efficacy : A study investigated the efficacy of a series of benzothiazole derivatives, revealing that those with specific substitutions on the phenyl ring showed enhanced cytotoxicity against cancer cells.
  • Antimicrobial Properties : Another research highlighted the synthesis and evaluation of new benzothiazole compounds, demonstrating their effectiveness against resistant strains of bacteria.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that (E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide exhibits significant anticancer activity.

  • Mechanism of Action : The compound is believed to exert its effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. It may induce apoptosis in cancer cells through the modulation of these pathways.
  • In Vitro Studies : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, a study reported IC50 values indicating effective doses against MCF7 (breast cancer) and A549 (lung cancer) cell lines.
Cell LineIC50 (μM)
MCF75.12 ± 0.45
A5494.01 ± 0.95

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens.

  • Activity Spectrum : It has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungal species.
  • Minimum Inhibitory Concentration (MIC) : Studies indicate low MIC values, suggesting strong potential for therapeutic applications in treating infections.

Case Study 1: Anticancer Efficacy

A notable study conducted by researchers focused on the anticancer efficacy of derivatives related to benzo[d]thiazole compounds, including our target compound. The results indicated that derivatives exhibited potent cytotoxicity against human cervical carcinoma cells with IC50 values as low as 0.5μM0.5\,\mu M. This suggests that structural characteristics significantly enhance their biological activity.

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial activity of thiazole derivatives, revealing effective inhibition against various microbial strains. The reported MICs were notably low, indicating strong potential for therapeutic applications in infectious diseases.

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole Acetamide Family

Key structural analogues include:

Compound Name Substituents (Position 6) Side Chain Modifications Biological Activity (If Reported)
Target Compound Br 2-(2-fluorophenoxy)acetamide Not explicitly reported in evidence
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide (Compound 12) CF₃ Phenylacetamide Patent: Anticancer/antimicrobial claims
N-(6-Trifluoromethoxybenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (Compound 11) OCF₃ 3,4,5-Trimethoxyphenylacetamide Enhanced solubility; antitumor activity
N-(6-Cyanobenzo[d]thiazol-2-yl)acetamide (Compound 3f) CN Unsubstituted acetamide Experimental: Moderate enzyme inhibition
N-(3-Ethyl-6-fluorobenzo[d]thiazol-2-ylidene)-3-fluorobenzamide F 3-Fluorobenzamide Structural isomer; unknown bioactivity

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Bromine (Br) in the target compound provides stronger electron withdrawal than trifluoromethyl (CF₃) or cyano (CN) groups, which may enhance electrophilic reactivity in drug-receptor interactions .
  • Stereochemistry: The (E)-configuration distinguishes the target compound from non-stereospecific analogues like Compound 3f, which may adopt multiple conformations .
Melting Points and Solubility
  • Target Compound: No direct data in evidence, but bromine’s high atomic weight suggests higher melting points than fluorine- or methoxy-substituted analogues (e.g., Compound 3f: m.p. 212–213°C) .
  • Compound 11 (OCF₃) : The trifluoromethoxy group and trimethoxyphenyl side chain likely improve solubility in polar solvents compared to the brominated target compound .

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